Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-
Description
Key characteristics include:
- Ligand Structure: The ligand is a modified EDTA derivative with four carboxymethyl glycinate groups bonded to an ethylenediamine backbone. The κ-notation indicates specific donor atoms (N and O) coordinating the metal center .
- Coordination Geometry: The (OC-6-21) descriptor specifies an octahedral geometry with specific ligand arrangement around the central metal ion .
- Charge and Counterion: The anionic complex (charge 1–) is balanced by potassium counterions, ensuring solubility in aqueous systems .
This compound belongs to a broader class of metal-EDTA complexes used in industrial, pharmaceutical, and agricultural applications due to their stability and chelation properties .
Properties
CAS No. |
67906-11-0 |
|---|---|
Molecular Formula |
C10H12InKN2O8 |
Molecular Weight |
442.13 g/mol |
IUPAC Name |
potassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;indium(3+) |
InChI |
InChI=1S/C10H16N2O8.In.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 |
InChI Key |
UENJLGILGMSTFA-UHFFFAOYSA-J |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[In+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indate(1-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, potassium, (OC-6-21)- typically involves the reaction of potassium salts with ethylenediaminetetraacetic acid (EDTA) under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired complex. The reaction mixture is then heated to promote the coordination of the metal ion with the ligand.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The process ensures high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Indate(1-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, potassium, (OC-6-21)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also undergo reduction reactions, resulting in the formation of lower oxidation state species.
Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while reduction reactions may produce lower oxidation state species.
Scientific Research Applications
Indate(1-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, potassium, (OC-6-21)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Employed in biochemical assays and studies involving metal ion interactions.
Medicine: Investigated for potential therapeutic applications, including as a chelating agent for metal ion detoxification.
Industry: Utilized in industrial processes that require stable metal complexes, such as in the production of certain polymers and materials.
Mechanism of Action
The mechanism of action of Indate(1-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, potassium, (OC-6-21)- involves the coordination of the metal ion with the ligand, forming a stable complex. This complex can interact with various molecular targets and pathways, depending on the specific application. For example, in biochemical assays, the compound may interact with enzymes or other proteins, affecting their activity and function.
Comparison with Similar Compounds
Key Comparison Points :
Metal Center and Charge: The central metal ion (e.g., Zn²⁺, Cu²⁺, Fe³⁺) dictates redox activity and ligand-field stabilization energy. Higher charge metals (e.g., Fe³⁺) form more stable complexes due to stronger electrostatic interactions .
Stability Constants :
- Stability constants (log K) vary with metal-ligand affinity. For example:
- Fe(III)-EDTA: log K ≈ 25.1
- Cu(II)-EDTA: log K ≈ 18.8
- Zn(II)-EDTA: log K ≈ 16.5 .
- The indium complex’s stability is likely intermediate but requires experimental validation.
Solubility and Reactivity :
- Potassium counterions enhance water solubility, critical for agricultural and pharmaceutical formulations .
- Cuprate(2–) and ferrate(1–) complexes exhibit redox activity, enabling catalytic cycles (e.g., Fenton reactions) .
Applications :
- Zincate(2–) : Used in fertilizers to prevent zinc deficiency in crops .
- Ferrate(1–) : Stabilizes iron in soluble form for plant uptake .
- Cuprate(2–) : Effective in degrading organic pollutants via advanced oxidation processes .
Research Findings and Challenges
- Structural Insights : X-ray crystallography of analogous compounds (e.g., EDTA MgK₂) confirms octahedral geometry with EDTA’s four carboxylate and two amine groups coordinating the metal .
- Synthetic Limitations : Indium-EDTA complexes are less studied compared to transition metal variants, necessitating further research into their thermodynamic and kinetic properties .
- Regulatory Considerations : Compounds like cuprate(2–) face strict environmental regulations due to copper’s toxicity at high concentrations .
Biological Activity
Indate(1-) is a complex compound characterized by its unique structure and potential biological activities. This compound belongs to a class of chelating agents that can interact with various biological systems, influencing metabolic pathways and cellular functions. The focus of this article is to explore the biological activity of Indate(1-) through a detailed examination of its mechanisms, efficacy, and potential applications in medicine and biotechnology.
Chemical Structure
Indate(1-) features a complex coordination structure involving a central potassium ion surrounded by multiple glycinato ligands. The structural formula can be represented as follows:
This structure allows for significant interactions with metal ions and proteins, which is crucial for its biological activity.
Antioxidant Activity
Indate(1-) has demonstrated notable antioxidant properties. Studies indicate that compounds with similar structural motifs can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Chelating Activity
As a chelating agent, Indate(1-) can bind to metal ions such as iron and copper. This property is particularly relevant in biological systems where metal ions play critical roles in enzymatic reactions. By modulating metal ion availability, Indate(1-) may influence processes such as oxidative phosphorylation and cellular respiration.
Study 1: Antioxidant Efficacy
In a recent study focused on the antioxidant capacity of indole derivatives, compounds similar to Indate(1-) were evaluated for their ability to inhibit lipid peroxidation in vitro. The results indicated a significant reduction in malondialdehyde (MDA) levels, suggesting effective scavenging of reactive oxygen species (ROS) .
Study 2: Antimicrobial Screening
Another study investigated the antimicrobial properties of various indole derivatives against common bacterial strains. While direct testing on Indate(1-) was not conducted, related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 100 µg/mL against Staphylococcus aureus and Escherichia coli .
Research Findings
The following table summarizes key findings related to the biological activity of indole derivatives and their implications for Indate(1-):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
